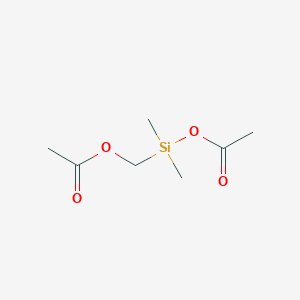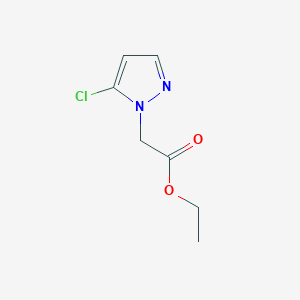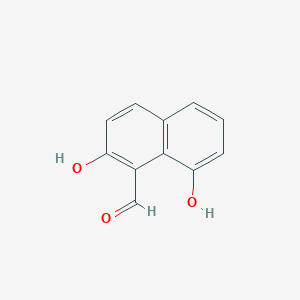
3-(4-(Chloromethyl)phenyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Chloromethyl)phenyl)isoxazole is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Chloromethyl)phenyl)isoxazole typically involves the cycloaddition of nitrile oxides to alkenes or alkynes. One common method is the reaction of 4-(Chloromethyl)benzaldehyde with hydroxylamine to form the corresponding oxime, which is then treated with a base to generate the nitrile oxide intermediate. This intermediate undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and selectivity. For example, copper(I) or ruthenium(II) catalysts are commonly used in the cycloaddition reactions to produce isoxazole compounds . there is a growing interest in developing metal-free synthetic routes to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Chloromethyl)phenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Bases: Sodium hydroxide or potassium carbonate are commonly used to generate nitrile oxides from oximes.
Catalysts: Copper(I) chloride or ruthenium(II) complexes are used in cycloaddition reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxazole derivatives .
Applications De Recherche Scientifique
3-(4-(Chloromethyl)phenyl)isoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Mécanisme D'action
The mechanism of action of 3-(4-(Chloromethyl)phenyl)isoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the modulation of biological pathways. The isoxazole ring can also interact with enzymes and receptors, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylphenyl)isoxazole: Similar structure but lacks the chloromethyl group, leading to different reactivity and applications.
3-(4-Chlorophenyl)isoxazole: Similar structure but lacks the methyl group, affecting its chemical properties and biological activity.
Uniqueness
3-(4-(Chloromethyl)phenyl)isoxazole is unique due to the presence of both the chloromethyl and isoxazole moieties, which confer distinct reactivity and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
1187532-70-2 |
|---|---|
Formule moléculaire |
C10H8ClNO |
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
3-[4-(chloromethyl)phenyl]-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7H2 |
Clé InChI |
SZRBXIBISJMSGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCl)C2=NOC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


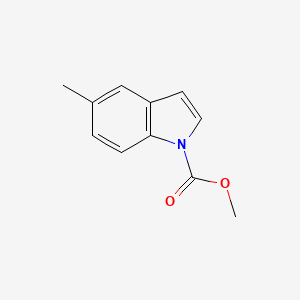
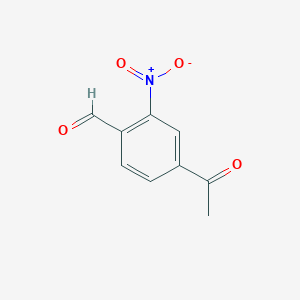


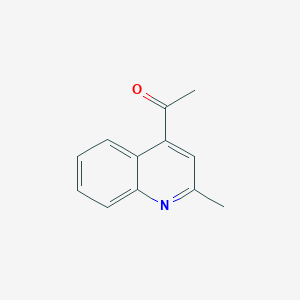
![(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)

![6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11905446.png)

